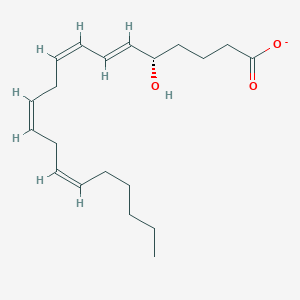![molecular formula C34H28N4O5 B1257135 Ácido 2-(6-hidroxi-3-oxo-3H-xanten-9-il)-4-[(2-{bis[(piridin-2-il)metil]amino}etil)amino]benzoico CAS No. 321859-11-4](/img/structure/B1257135.png)
Ácido 2-(6-hidroxi-3-oxo-3H-xanten-9-il)-4-[(2-{bis[(piridin-2-il)metil]amino}etil)amino]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound under discussion belongs to a class of organic molecules known for their intricate structures and diverse functionalities. Compounds with similar structural features are often explored for their potential in various applications, ranging from material science to pharmacology. However, our focus will be strictly on the scientific aspects of synthesis, molecular structure, and properties without delving into specific applications, especially those related to drug use and dosages.
Synthesis Analysis
Complex organic compounds involving pyridine derivatives and benzoic acid functionalities are synthesized through multi-step chemical processes. These processes often involve the formation of intermediate compounds, each requiring specific reagents and conditions to ensure the desired structural features and functionalities are accurately incorporated. For example, studies have shown the synthesis of optically active triamines derived from bis(aminomethyl)pyridine, indicating the intricacies involved in synthesizing compounds with pyridine units and their derivatives (Bernauer et al., 1993).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information about the arrangement of atoms within a molecule, the nature of chemical bonds, and the spatial orientation of various functional groups. For instance, the crystal structure and DNA binding of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives have been elucidated, demonstrating the utility of these techniques in understanding the structural aspects of complex molecules (Chitrapriya et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving such complex molecules are influenced by the presence of various functional groups, which can undergo a range of reactions including substitution, addition, and complexation with metals. The reactivity patterns of these compounds are crucial for further modifications and the development of novel derivatives with specific properties. For example, the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids highlight the chemical versatility of pyridine derivatives in forming complexes with metals (Tzimopoulos et al., 2010).
Aplicaciones Científicas De Investigación
Actividad antifibrótica: desarrollo de fármacos
En el campo de la química medicinal, los derivados de piridin-2-il, un grupo presente en el compuesto, han mostrado importantes actividades antifibróticas . Esto sugiere que nuestro compuesto podría modificarse estructuralmente para aumentar su eficacia como agente antifibrótico, lo que podría conducir al desarrollo de nuevos medicamentos para tratar afecciones relacionadas con la fibrosis.
Sonda de fluorescencia: imagenología diagnóstica
Los componentes xanteno y piridin-2-il del compuesto son conocidos por sus propiedades fluorescentes, que se pueden utilizar en imagenología diagnóstica . Como sonda de fluorescencia, podría usarse para etiquetar o resaltar células, proteínas o tejidos específicos en técnicas de imagenología médica, lo que ayuda en el diagnóstico de enfermedades.
Potencial antimicrobiano: control de infecciones
Los compuestos con estructuras de piridin-2-il se han evaluado por su potencial antimicrobiano contra varios patógenos . Este compuesto podría formar parte de un estudio para evaluar su eficacia en el control de infecciones bacterianas, lo cual es crucial en el desarrollo de nuevos antibióticos.
Monitoreo ambiental: análisis del exposoma
El compuesto es parte del exposoma humano, que abarca todas las exposiciones ambientales a lo largo de la vida . Podría utilizarse como biomarcador en estudios de salud ambiental para evaluar el impacto de las exposiciones químicas en la salud humana.
Biología química: síntesis de compuestos heterocíclicos
Los compuestos heterocíclicos como éste juegan un papel importante en la biología química debido a sus diversas actividades biológicas . El compuesto podría utilizarse como punto de partida para sintetizar nuevas estructuras heterocíclicas con posibles aplicaciones biológicas.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2-{Bis[(pyridin-2-YL)methyl]amino}ethyl)amino]-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoic acid' involves the reaction of 2-amino-4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid with bis(pyridin-2-ylmethyl)amine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-amino-4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid", "bis(pyridin-2-ylmethyl)amine", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid and bis(pyridin-2-ylmethyl)amine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as methanol/chloroform.", "Step 4: Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Número CAS |
321859-11-4 |
Fórmula molecular |
C34H28N4O5 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)42-32-19-26(40)9-12-29(32)34(28)30-17-22(7-10-27(30)33(41)43-34)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39-40H,15-16,20-21H2 |
Clave InChI |
IJNFGJFEJQCIIT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)CC6=CC=CC=N6 |
SMILES canónico |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)CC7=CC=CC=N7 |
Sinónimos |
ZnAF-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,4-B]pyrazine](/img/structure/B1257052.png)
![(2E,4E,6S)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1257053.png)
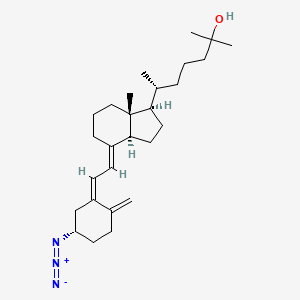
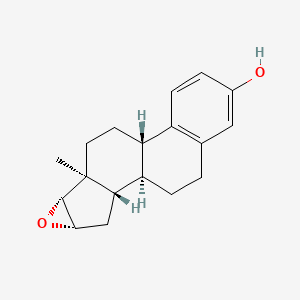

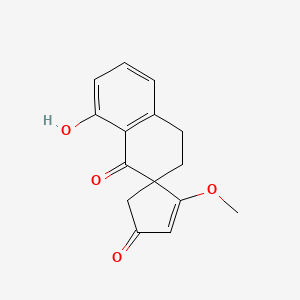
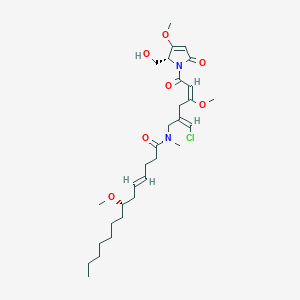

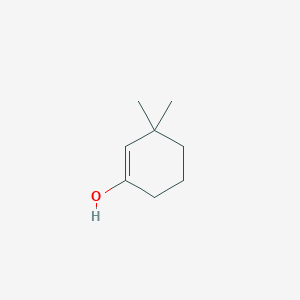
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B1257067.png)
![6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide](/img/structure/B1257070.png)
![[(10Z)-7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1257071.png)

